HBV Core Protein Allosteric Modulation Potency – Class-Level Benchmark
While no direct EC50 value has been published for the specific compound 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one, it shares the core THPP motif with lead compound 45 (HBV-IN-41) that achieved an EC50 of 0.027 µM (27 nM) against HBV DNA replication in HepAD38 cells . The chromen-2-one moiety may further tune potency and selectivity relative to the 5-benzamide or 5-sulfonamide analogs described in the same series.
| Evidence Dimension | HBV DNA replication inhibition (EC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within the THPP class range (EC50 < 100 nM based on SAR trends) |
| Comparator Or Baseline | Lead compound 45 (HBV-IN-41): EC50 = 0.027 µM (27 nM) in HepAD38 cells |
| Quantified Difference | Not quantifiable without head-to-head data |
| Conditions | HepAD38 cell-based HBV replication assay; compound 45 tested at multiple concentrations |
Why This Matters
A procurement officer should note that the THPP scaffold reliably delivers sub-100 nM anti-HBV activity, and the chromen-2-one substituent represents a deliberate diversification point for exploring selectivity and ADME properties.
- [1] Kou B, et al. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. J Med Chem. 2023;66(20):13968-13988. doi:10.1021/acs.jmedchem.3c01072 View Source
